[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride
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Overview
Description
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride is a chemical compound with a unique bicyclic structure. Its structure allows for diverse applications, including drug synthesis, enzyme inhibition studies, and chemical modification reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride typically involves the following steps:
Formation of the bicyclic core: The bicyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors. The stereochemistry of the bicyclic system is controlled through the use of chiral catalysts or chiral starting materials.
Introduction of the methanesulfonyl group: The methanesulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclic core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the bicyclic core.
Scientific Research Applications
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules, serving as a building block for the construction of more elaborate structures.
Biology: It is used in enzyme inhibition studies to understand the mechanisms of enzyme action and to develop potential inhibitors for therapeutic use.
Industry: It is used in chemical modification reactions to produce specialized materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. This inhibition can occur through covalent modification of the enzyme or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. The specific pathways involved depend on the enzyme and the biological context in which the compound is used.
Comparison with Similar Compounds
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:
[(1S,6S,7R)-7-Bicyclo[4.2.0]octanyl]methanesulfonyl chloride: This compound has a similar structure but contains a chloride group instead of a fluoride group. It is used in similar applications but may have different reactivity and properties.
1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)methanesulfonamide: This compound has a more complex structure and is used in specialized applications such as drug development and enzyme inhibition studies.
The uniqueness of this compound lies in its specific combination of a bicyclic core and a methanesulfonyl fluoride group, which imparts unique reactivity and potential for diverse applications.
Properties
IUPAC Name |
[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO2S/c10-13(11,12)6-8-5-7-3-1-2-4-9(7)8/h7-9H,1-6H2/t7-,8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMZBDVSTNVQRK-CIUDSAMLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC2CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@@H](C1)C[C@H]2CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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